molecular formula C16H20N6O2 B12292395 Tofacitinib Impurity 24

Tofacitinib Impurity 24

Cat. No.: B12292395
M. Wt: 328.37 g/mol
InChI Key: BKXHGXXDZRQCDL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CP-690550N-oxide typically involves the oxidation of Tofacitinib. One common method for oxidizing tertiary amines to N-oxides involves the use of oxidizing agents such as hydrogen peroxide or peracids. For instance, a typical procedure might involve the use of urea hydrogen peroxide (UHP) in the presence of a catalyst like methyltrioxorhenium (MTO) in methanol .

Industrial Production Methods

While specific industrial production methods for CP-690550N-oxide are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing robust purification techniques to isolate the desired N-oxide product.

Chemical Reactions Analysis

Types of Reactions

CP-690550N-oxide can undergo various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of other oxidized derivatives.

    Reduction: Reduction reactions can revert the N-oxide back to the parent amine.

    Substitution: N-oxides can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids, and catalysts like methyltrioxorhenium.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation.

    Substitution: Nucleophiles like halides or alkoxides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields higher-order oxidized products, while reduction would yield the parent amine.

Scientific Research Applications

CP-690550N-oxide has several scientific research applications:

Mechanism of Action

The mechanism of action of CP-690550N-oxide involves the inhibition of Janus kinases (JAKs), particularly JAK3. By inhibiting these kinases, the compound interferes with the JAK-STAT signaling pathway, which is crucial for the signaling of various cytokines involved in immune responses . This inhibition leads to reduced proliferation and activation of immune cells, thereby exerting immunosuppressive effects.

Comparison with Similar Compounds

Similar Compounds

    Tofacitinib: The parent compound, also a JAK inhibitor.

    Ruxolitinib: Another JAK inhibitor used for myelofibrosis and polycythemia vera.

    Baricitinib: A JAK inhibitor used for rheumatoid arthritis.

Uniqueness

CP-690550N-oxide is unique due to its specific oxidation state, which may confer different pharmacokinetic and pharmacodynamic properties compared to its parent compound, Tofacitinib. This uniqueness can potentially lead to different therapeutic applications and efficacy profiles .

Properties

Molecular Formula

C16H20N6O2

Molecular Weight

328.37 g/mol

IUPAC Name

N-[1-(2-cyanoacetyl)-4-methylpiperidin-3-yl]-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine oxide

InChI

InChI=1S/C16H20N6O2/c1-11-5-8-21(14(23)3-6-17)9-13(11)22(2,24)16-12-4-7-18-15(12)19-10-20-16/h4,7,10-11,13H,3,5,8-9H2,1-2H3,(H,18,19,20)

InChI Key

BKXHGXXDZRQCDL-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1[N+](C)(C2=NC=NC3=C2C=CN3)[O-])C(=O)CC#N

Origin of Product

United States

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